The synthesis of N-ethyl-1,3,4-oxadiazol-2-amine and its derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of acylhydrazides with ethyl orthoformate or triethyl orthoformate. []
Molecular Structure Analysis
While the provided papers don't explicitly focus on N-ethyl-1,3,4-oxadiazol-2-amine, structural analysis of similar 1,3,4-oxadiazole derivatives reveals key features. These compounds generally exhibit planarity within the oxadiazole ring and often exhibit substituent groups out of plane with the central ring. [, , , ] The planarity of the oxadiazole ring and its electron delocalization properties play a crucial role in its chemical reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
N-Ethyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions typical of aromatic heterocycles. The amine group can participate in reactions like acylation, alkylation, and sulfonylation. The presence of the ethyl group allows for potential modifications at that position as well. [, , , ]
Applications
Antimicrobial Agents: Various studies demonstrate the antimicrobial potential of 1,3,4-oxadiazole derivatives against bacteria and fungi. These compounds exhibit varying degrees of efficacy against different microbial strains. [, , , , , , , , ]
Anticancer Agents: Research indicates that certain 1,3,4-oxadiazole derivatives possess anticancer activity. These compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer drug candidates. [, , , , , ]
Antioxidant Agents: Some studies have explored the antioxidant properties of 1,3,4-oxadiazole derivatives. These compounds can scavenge free radicals, potentially mitigating oxidative stress-related damage. [, ]
Polymeric Sensors: One study utilized a 1,3,4-oxadiazole derivative to create a dual pH and temperature-responsive soluble polymeric sensor. []
Related Compounds
1. Roflumilast * Compound Description: Roflumilast is a second-generation phosphodiesterase 4 (PDE4) inhibitor clinically approved for treating chronic obstructive pulmonary disease (COPD). Like other PDE4 inhibitors, its use has been limited due to side effects such as nausea and vomiting. [] * Relevance: Roflumilast shares the 1,3,4-oxadiazol-2-yl pharmacophore with N-ethyl-1,3,4-oxadiazol-2-amine, indicating potential structural similarity and possible shared biological activity. []
2. Cilomilast* Compound Description: Cilomilast is another second-generation PDE4 inhibitor investigated as an anti-inflammatory agent. []* Relevance: Similar to roflumilast, cilomilast possesses the 1,3,4-oxadiazol-2-yl core, suggesting a structural connection to N-ethyl-1,3,4-oxadiazol-2-amine and a possibility of analogous biological activity. []
3. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)* Compound Description: EPPA-1 is a novel third-generation PDE4 inhibitor identified as having an improved therapeutic index compared to earlier generations, exhibiting lower emetogenicity while retaining anti-inflammatory properties. []* Relevance: EPPA-1 directly incorporates the 1,3,4-oxadiazol-2-yl moiety also present in N-ethyl-1,3,4-oxadiazol-2-amine. This structural similarity might contribute to their overlapping biological profiles, particularly in terms of PDE4 inhibition. []
4. GSK356278* Compound Description: GSK356278 is a potent, selective, and brain-penetrant PDE4 inhibitor. It demonstrates anxiolytic and cognition-enhancing effects with a superior therapeutic index compared to rolipram and roflumilast in preclinical species. []* Relevance: GSK356278, like N-ethyl-1,3,4-oxadiazol-2-amine, contains the 1,3,4-oxadiazol-2-yl structure as a central component. This shared pharmacophore suggests potential similarities in their binding interactions with the PDE4 enzyme and their subsequent biological effects. []
5. 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine* Compound Description: This compound serves as a base for synthesizing various N-acetylated derivatives, some of which display promising antimicrobial properties. Specifically, compound 6e within this series exhibits strong antibacterial activity, while compounds 6c and 6e demonstrate potent antifungal activity. []* Relevance: This compound shares the 1,3,4-oxadiazol-2-amine core structure with N-ethyl-1,3,4-oxadiazol-2-amine, making it a close structural analog. The variations in their substituents could contribute to the differences in their biological activities. []
6. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine* Compound Description: This compound has been structurally characterized, revealing that its crystal structure is stabilized by N—H⋯N hydrogen bonds forming a three-dimensional network. []* Relevance: This compound belongs to the same 5-aryl-1,3,4-oxadiazol-2-amine chemical class as N-ethyl-1,3,4-oxadiazol-2-amine. The primary structural difference lies in the substitution at the 5-position of the oxadiazole ring, with a 4-methylphenyl group replacing the ethyl group in N-ethyl-1,3,4-oxadiazol-2-amine. []
7. VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)]* Compound Description: VNI is a known inhibitor of protozoan CYP51 that effectively treats Chagas disease. Researchers utilized VNI as a starting point for designing novel antifungal agents targeting fungal CYP51, illustrating the versatility of the 1,3,4-oxadiazol-2-yl scaffold in medicinal chemistry. [] * Relevance: The presence of the 5-phenyl-1,3,4-oxadiazol-2-yl moiety within VNI links it structurally to N-ethyl-1,3,4-oxadiazol-2-amine. This connection highlights the significance of this particular chemical group in interacting with biological targets and its potential for diverse pharmacological applications. []
8. 5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine* Compound Description: This compound exemplifies a 1,3,4-oxadiazol-2-amine derivative characterized by its crystal structure. Notably, the dihedral angles between the central oxadiazole ring and the attached phenyl and benzene rings indicate a nonplanar conformation, potentially influencing its interactions with biological targets. []* Relevance: The inclusion of the 1,3,4-oxadiazol-2-amine core within this compound emphasizes its structural relationship with N-ethyl-1,3,4-oxadiazol-2-amine. Variations in their substituents likely contribute to differences in their physicochemical properties and potential biological activities. []
9. 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine* Compound Description: This compound served as a central intermediate in synthesizing various derivatives, including acylated compounds (2–7), urea derivatives (8 and 9), a thiazolidinone derivative (10), and additional oxadiazole derivatives (11–13). []* Relevance: This compound and N-ethyl-1,3,4-oxadiazol-2-amine both belong to the 5-substituted-1,3,4-oxadiazol-2-amine class. While they possess the same core structure, they differ in the substituent at the 5-position, suggesting potential variations in their chemical reactivity and biological profiles. []
11. 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives* Compound Description: This group of compounds was synthesized and tested for antimicrobial and antioxidant activities. Notably, compound 5d showed significant potential in both areas. []* Relevance: These compounds and N-ethyl-1,3,4-oxadiazol-2-amine belong to the same 1,3,4-oxadiazol-2-amine class but have different substituents at the 5-position of the oxadiazole ring. While the core structure is similar, variations in their substituents might result in different physicochemical properties and biological activity profiles. []
12. N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues* Compound Description: These analogues were synthesized and screened for anticancer activity against various cancer cell lines. N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) showed significant activity with a mean growth percent (GP) of 62.61. []* Relevance: This class of compounds shares the core structure of 1,3,4-oxadiazol-2-amine with N-ethyl-1,3,4-oxadiazol-2-amine. The diverse aryl substitutions at the N and 5 positions of the oxadiazole ring in these analogues demonstrate the potential for modifying the core structure to achieve desired biological activities, including anticancer activity. []
13. 5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine* Compound Description: This compound, characterized as an energetic material precursor, was synthesized and thoroughly analyzed. Its crystal structure, belonging to the orthorhombic space group Pnma, is defined by intermolecular hydrogen bonds (N-H···N) forming wave-like two-dimensional layers. []* Relevance: This compound and N-ethyl-1,3,4-oxadiazol-2-amine share the 1,3,4-oxadiazol-2-amine core, indicating a close structural relationship. The differences in their 5-position substituents could lead to varying physicochemical properties and applications. []
14. 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine* Compound Description: This compound was synthesized as a cyclized oxadiazole derivative and its crystal structure was analyzed. []* Relevance: This compound shares the 1,3,4-oxadiazol-2-amine core with N-ethyl-1,3,4-oxadiazol-2-amine. They differ in their 5-position substituents (furan-2-yl vs. ethyl), indicating a close structural relationship and potential similarities in their chemical reactivity. []
15. 1-(4-Methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone* Compound Description: This novel heterocyclic compound was synthesized and characterized, and its single crystals were grown and analyzed using single-crystal XRD, UV-visible, and thermal analysis. []* Relevance: This compound, like N-ethyl-1,3,4-oxadiazol-2-amine, features the 1,3,4-oxadiazole ring as a central structural element. Despite the significant differences in their overall structures, the presence of this shared heterocycle might point to potential similarities in their chemical properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.